N-Hydroxy-2-methoxy-6-methylisonicotinimidamide

Description

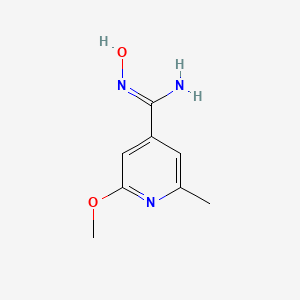

N-Hydroxy-2-methoxy-6-methylisonicotinimidamide is a heterocyclic compound featuring a pyridine backbone substituted with a methoxy group at position 2, a methyl group at position 6, and an amidoxime functional group (-C(=N-OH)-NH2).

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxy-6-methylpyridine-4-carboximidamide |

InChI |

InChI=1S/C8H11N3O2/c1-5-3-6(8(9)11-12)4-7(10-5)13-2/h3-4,12H,1-2H3,(H2,9,11) |

InChI Key |

SEVCCJZYFLLPHQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)OC)/C(=N/O)/N |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxy-6-methylisonicotinimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isonicotinic Acid Derivative: The initial step involves the preparation of 2-hydroxy-6-methylisonicotinic acid from 2-chloro-6-methylpyridine-4-carboxylic acid.

Methoxylation: The hydroxy group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxy-6-methylisonicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-2-methoxy-6-methylisonicotinimidamide is characterized by its complex molecular structure, which can be represented by the following identifiers:

- Molecular Formula : C23H26N10O4

- Molecular Weight : 506.5 g/mol

- IUPAC Name : N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]pyrimidine-5-carboxamide .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The structure–activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance antiviral efficacy. For instance, certain derivatives have been synthesized and tested for their ability to inhibit viral replication, demonstrating promising results in vitro .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. A notable study highlighted the effectiveness of this compound in reducing tumor growth in xenograft models . The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 3.5 | Cell cycle arrest |

| Study C | A549 | 4.0 | Inhibition of proliferation |

Neurological Applications

There is growing interest in the neuroprotective effects of this compound. Research has suggested that it may play a role in modulating neuroinflammatory responses and protecting neurons from oxidative stress. This potential has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Patents and Commercial Development

The compound has been the subject of several patents, indicating its commercial potential. For example, patents related to sphingosine 1-phosphate receptor modulation highlight its use in treating autoimmune diseases and transplant rejection . These patents underscore the compound's versatility and therapeutic promise across multiple medical conditions.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxy-6-methylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridine derivatives allow for comparative analysis based on substituent positioning, functional groups, and inferred biological activities. Below is a detailed comparison:

Structural Analogues

Functional Group Analysis

- Amidoxime vs. Amide/Carboxylic Acid: The amidoxime group in the target compound enhances metal-binding capacity compared to amides (e.g., 6-Methoxynicotinamide) or carboxylic acids (e.g., 6-(Dimethylamino)-2-methylnicotinic acid). This property is critical in catalysis or antimicrobial applications .

Biological Activity

N-Hydroxy-2-methoxy-6-methylisonicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Functional Groups : The presence of a hydroxyl group, methoxy group, and isonicotinamide moiety.

- Chemical Formula : C₉H₁₁N₃O₂

- Molecular Weight : 195.20 g/mol

Antiviral Activity

Recent research has highlighted the compound's antiviral properties, particularly against SARS-CoV-2. A study evaluated various derivatives and established that compounds with structural similarities to this compound exhibited significant antiviral activity.

Structure-Activity Relationships (SAR)

The SAR analysis indicated that modifications to the alkoxy groups and the introduction of heteroatoms could enhance antiviral efficacy. For instance, the following findings were noted:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.4 ± 3.5 | 41 ± 25 | 7.6 |

| Derivative A | 4.7 | 21 | 4.5 |

| Derivative B | 6.2 ± 2.7 | 30 ± 10 | 4.8 |

The selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the compound's safety profile relative to its antiviral potency.

The mechanism by which this compound exerts its antiviral effects appears to involve interference with viral entry rather than direct inhibition of viral enzymes such as Mpro or nsp14. In pseudovirus neutralization assays, it demonstrated effective inhibition of virus entry with an EC50 value of approximately 1.25 µM against SARS-CoV-2 and 3.4 µM against MERS-CoV .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Case Studies

- In Vitro Studies : A focused library screening revealed that compounds similar to this compound exhibited selective cytotoxicity against activated endothelial cells while sparing quiescent cells .

- In Vivo Models : In xenograft models, derivatives demonstrated significant tumor growth inhibition when dosed appropriately, indicating potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-Hydroxy-2-methoxy-6-methylisonicotinimidamide, and how should data be interpreted?

- Methodological Answer : Use infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl, amide, methoxy) via characteristic absorption bands (e.g., 3200–3500 cm⁻¹ for O–H/N–H stretches). Confirm molecular structure via ¹H and ¹³C NMR , focusing on chemical shifts: methoxy groups typically appear at δ 3.3–3.8 ppm, aromatic protons at δ 6.5–8.5 ppm, and amide protons at δ 8.0–10.0 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing in buffered solutions (pH 1–14) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS over 7–30 days. Key parameters:

- pH-dependent stability : Track hydrolysis of the imidamide moiety in acidic/basic conditions.

- Thermal stability : Identify decomposition products (e.g., succinimide derivatives) using GC-MS.

- Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

Q. What are the critical incompatibilities during synthetic protocols involving this compound?

- Methodological Answer : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH₄) due to potential exothermic reactions. Use inert atmospheres (N₂/Ar) during coupling reactions to prevent oxidation of the hydroxyl group. Incompatible with acid chlorides/anhydrides, which may lead to unwanted acylations .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example:

- Palladium vs. copper catalysts : Pd(0) may favor Suzuki-Miyaura couplings, while Cu(I) promotes Ullmann-type reactions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates.

Design controlled experiments varying catalysts (PdCl₂, CuI), ligands (bipyridine, phosphines), and solvents to isolate optimal conditions. Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

Q. What experimental strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer :

- Dose optimization : Perform MTT/CCK-8 assays to determine IC₅₀ values in cell lines (e.g., HEK-293, HepG2).

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated detoxification.

- Protective measures : Employ fume hoods, PPE (gloves, lab coats), and waste neutralization protocols (e.g., NaOH treatment for acidic byproducts) .

Q. How can computational modeling enhance understanding of the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Docking studies : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

- Methodological Answer : Discrepancies may stem from:

- Solvent purity : Residual water in DMSO reduces solubility. Use anhydrous solvents and Karl Fischer titration to verify moisture content.

- Polymorphism : Characterize crystalline vs. amorphous forms via XRD/DSC.

- pH adjustment : Solubility in aqueous buffers improves with protonation (e.g., pH < pKa of hydroxyl group). Conduct shake-flask experiments with UV-Vis quantification .

Analytical Data Reference Table

| Parameter | Method | Key Observations | Reference |

|---|---|---|---|

| IR Absorption | FT-IR (KBr pellet) | 3270 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) | |

| ¹H NMR (DMSO-d₆) | 400 MHz | δ 3.78 (OCH₃), δ 8.21 (NH) | |

| LogP | Computational (SwissADME) | Predicted logP = -2.01 | |

| Stability (pH 7.4) | HPLC (30°C, 7 days) | 95% remaining (degradation < 5%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.